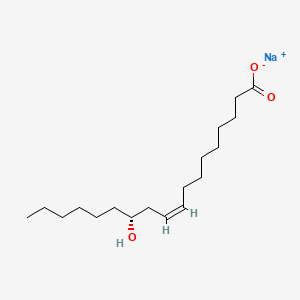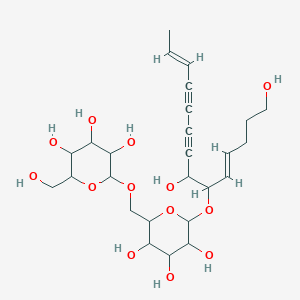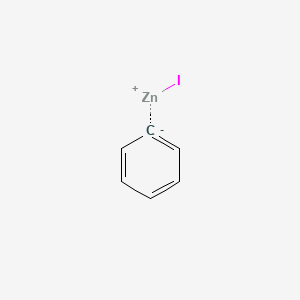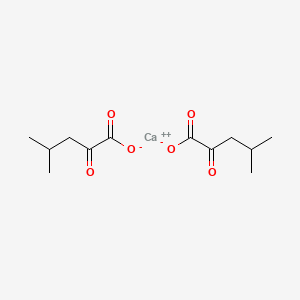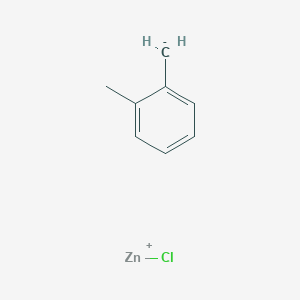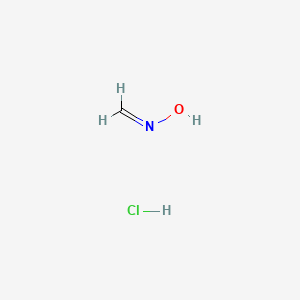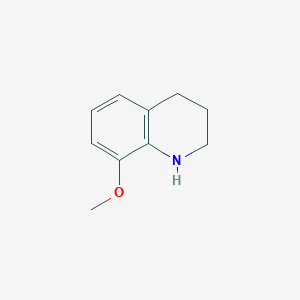
8-Methoxy-1,2,3,4-tetrahydroquinoline
Overview
Description
8-Methoxy-1,2,3,4-tetrahydroquinoline, commonly abbreviated as 8-Methoxy-THQ, is a natural product found in certain plants and fungi. It is a small, aromatic heterocyclic molecule with a molecular weight of 152.2 g/mol. 8-Methoxy-THQ has a wide range of applications in both scientific research and industrial processes.
Scientific Research Applications
Synthesis and Chemical Applications
- Optically Pure Synthesis : A method for synthesizing optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline has been developed, combining catalytic hydrogenation and classical resolution. This synthesis is significant for producing racemic mixtures of tetrahydroquinolines, which are then resolved into high purity enantiomers (Tang, Jiang, & Zhou, 2010).
Biological and Medical Research
- Antibiotic Properties : Research on Janibacter limosus revealed a tetrahydroquinoline derivative, helquinoline, with high biological activity against bacteria and fungi, highlighting its potential as an antibiotic (Asolkar et al., 2004).
- Antimalarial Agents : Synthesis of various tetrahydroquinoline analogues has shown potential in antimalarial applications, with several compounds demonstrating efficacy against Plasmodium species in animal models (Carroll, Blackwell, Philip, & Twine, 1976).
- Molecular Docking Studies : A study synthesized tetrahydroquinoline derivatives and investigated their inhibitory effects on various proteins related to inflammation, cancer, cholesterol, and microbial activity. The findings suggest these compounds as potential multifunctional lead molecules in future research (Nair et al., 2014).
Other Applications
- Synthesis of Dopamine Antagonists : The synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines demonstrated dopamine antagonistic properties, although their effectiveness as antipsychotic agents was not substantiated in vivo (Ellefson et al., 1980).
- Antiulcer Activity : Tetrahydroquinolines with specific substitutions showed significant antiulcer activity in rat models, highlighting a potential therapeutic application in gastric ulcers and related conditions (Uchida et al., 1990).
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which 8-methoxy-1,2,3,4-tetrahydroquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs, including this compound, are known to interact with their targets, leading to changes that can inhibit the growth of infective pathogens or slow the progression of neurodegenerative disorders .
Biochemical Pathways
It is known that thiq analogs can influence a variety of biochemical pathways, leading to downstream effects that can inhibit the growth of infective pathogens or slow the progression of neurodegenerative disorders .
Result of Action
It is known that thiq analogs can exert diverse biological activities, which suggests that this compound may have similar effects .
properties
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2,4,6,11H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWUIXDTQZKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409447 | |
| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53899-17-5 | |
| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


